{4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanol
Description
{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanol is a bicyclic organic compound characterized by a seven-membered oxabicyclo[2.2.1]heptane framework with a fluorine substituent at position 4 and a hydroxymethyl group at position 1. Its molecular formula is C₇H₁₁FO₂ (molecular weight: 146.16 g/mol), and its IUPAC name is (4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl)methanol . The compound’s stereoelectronic properties are influenced by the fluorine atom’s electronegativity and the bicyclic system’s rigidity, which may enhance binding specificity in biological systems. Structural data, including SMILES (C1CC2(CC1(CO2)F)CO) and InChIKey (YAGZKPIIIAGHJZ-UHFFFAOYSA-N), are critical for computational modeling and synthesis planning .
Properties
CAS No. |
2680537-00-0 |
|---|---|
Molecular Formula |
C7H11FO2 |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
(4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C7H11FO2/c8-6-1-2-7(3-6,4-9)10-5-6/h9H,1-5H2 |
InChI Key |
YAGZKPIIIAGHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(CO2)F)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-fluoro-2-oxabicyclo[221]heptan-1-yl}methanol typically involves the reaction of suitable precursors under specific conditionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of {4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
{4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the fluorine atom .
Scientific Research Applications
{4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The fluorine atom and the oxabicycloheptane ring system play crucial roles in its reactivity and binding properties. These interactions can affect various biochemical pathways, making it a compound of interest for further study .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Comparative Insights
Fluorine vs. Hydroxyl/Amino Substitutions
- Fluorine’s Role: The fluorine atom in this compound enhances binding affinity to biological targets (e.g., enzymes or receptors) through electronegative interactions, a feature absent in non-fluorinated analogs like (2-oxabicyclo[2.2.1]heptan-1-yl)methanamine .
- Hydroxyl vs. Amine : Replacing the hydroxyl group with an amine (as in 1-{4-Fluoro-...methanamine hydrochloride) increases solubility in aqueous media due to salt formation, making it more suitable for pharmaceutical formulations .
Bicyclic Framework Variations
- Ring Size: Smaller bicyclo[2.1.1]hexane systems (e.g., [4-(propan-2-yl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol) introduce steric constraints, reducing conformational flexibility compared to the heptane framework .
- Functional Group Positioning : In 4-Fluorobicyclo[2.2.1]heptane derivatives, the absence of oxygen or nitrogen in the ring (e.g., 4-Fluorobicyclo[2.2.1]heptane) limits hydrogen-bonding capabilities, reducing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
